Beta-Amyloid (1-41) is derived from the amyloid precursor protein, which is a transmembrane protein found in various tissues, including the brain. The cleavage of this protein by enzymes known as secretases leads to the production of different lengths of beta-amyloid peptides. The accumulation of these peptides, particularly Beta-Amyloid (1-41) and Beta-Amyloid (1-42), is linked to neurotoxic effects that contribute to neuronal death and cognitive decline.
Beta-Amyloid (1-41) can be classified as a neurotoxic peptide and falls under the category of amyloidogenic peptides. It is characterized by its aggregation propensity, leading to the formation of insoluble fibrils that disrupt cellular function.
The synthesis of Beta-Amyloid (1-41) can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology.
Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and length of the peptide.
Recombinant DNA technology involves inserting the gene coding for amyloid precursor protein into an expression system, such as bacteria or yeast, which then produces the peptide through natural cellular processes.
In solid-phase synthesis, protecting groups are used to prevent unwanted reactions at specific functional groups during each step. Once synthesis is complete, the protecting groups are removed, yielding the final product. The purity and yield can be assessed using high-performance liquid chromatography.
In recombinant methods, post-translational modifications may occur, which can affect the properties of the synthesized peptide. Purification techniques such as affinity chromatography or size-exclusion chromatography are often employed to isolate Beta-Amyloid (1-41) from other cellular components.
Beta-Amyloid (1-41) has a specific molecular structure characterized by its sequence of amino acids. The sequence includes hydrophobic residues that promote aggregation into fibrils.
The molecular formula for Beta-Amyloid (1-41) is C201H313N45O61S, with a molecular weight of approximately 4330 Da. The three-dimensional structure reveals a tendency to form beta-sheet conformations, which are crucial for its aggregation behavior.
Beta-Amyloid (1-41) undergoes several chemical reactions that contribute to its aggregation and toxicity:
The kinetics of aggregation can be studied using techniques like Thioflavin T fluorescence assays or circular dichroism spectroscopy to monitor conformational changes during aggregation.
The mechanism by which Beta-Amyloid (1-41) exerts its neurotoxic effects involves several steps:
Studies have shown that even low concentrations of soluble oligomers can impair synaptic plasticity and trigger apoptotic pathways in neurons.
Beta-Amyloid (1-41) is typically a white to off-white powder when lyophilized. It is soluble in water at physiological pH but tends to aggregate over time.
The peptide exhibits amphipathic properties due to its hydrophilic and hydrophobic regions, influencing its interaction with cell membranes and other proteins. Its stability can be affected by factors such as temperature, pH, and ionic strength.
Analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry are commonly used to characterize its structural properties and confirm identity.
Beta-Amyloid (1-41) has significant implications in scientific research:
Beta-amyloid (Aβ)(1-41) plays a significant role in the amyloid cascade hypothesis of Alzheimer's disease (AD), which posits that Aβ accumulation initiates a pathological cascade leading to neurodegeneration. Aβ(1-41) is generated through sequential proteolytic cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. Unlike the more extensively studied Aβ(1-42), Aβ(1-41) exhibits intermediate aggregation kinetics, forming soluble oligomers and protofibrils that are neurotoxic even in the absence of mature fibrillar plaques [1] [7]. These soluble aggregates disrupt neuronal function by:
Aβ(1-41) oligomers demonstrate potent synaptotoxicity by binding to cellular prion protein (PrP^C) at neuronal membranes, initiating downstream signaling cascades that impair long-term potentiation (LTP) and promote dendritic spine collapse. This process occurs prior to plaque deposition, positioning Aβ(1-41) as a critical early mediator in AD pathogenesis [1] [2] [7].
Table 1: Pathological Effects of Aβ(1-41) in Alzheimer's Disease
Mechanism | Biological Consequence | Experimental Evidence |
---|---|---|
Oligomer formation | Soluble aggregate accumulation | Increased neurotoxicity in primary neuronal cultures |
Oxidative stress | Protein/lipid oxidation | Elevated 4-hydroxy-2-nonenal (HNE) in AD models |
Microglial activation | Pro-inflammatory cytokine release | Increased TNF-α, IL-1β via TLR pathways |
Synaptic dysfunction | AMPA/NMDA receptor internalization | Reduced miniature excitatory postsynaptic currents |
Aβ isoforms exhibit distinct biophysical and pathological properties based on their C-terminal length:
Aβ(1-40): Predominant circulating form (90% of total Aβ), exhibits rapid clearance and lower aggregation propensity. Primarily associates with cerebral amyloid angiopathy (CAA) rather than parenchymal plaques [6] [7].
Aβ(1-41): Intermediate-length isoform displaying accelerated oligomerization compared to Aβ(1-40) but slower fibrillization than Aβ(1-42). Exhibits membrane poration properties that facilitate calcium dyshomeostasis. Constitutes 5-10% of total brain Aβ [6] [10].
Aβ(1-42): Most pathogenic plaque component due to two additional hydrophobic C-terminal residues. Forms stable β-sheet structures and nucleates plaque formation. Higher propensity for parenchymal deposition than vascular accumulation [6] [7].
The Aβ(1-42)/Aβ(1-41) ratio serves as a critical determinant of aggregation kinetics, with higher ratios promoting rapid amyloidogenesis. Aβ(1-41) co-aggregates with Aβ(1-42) in plaques but exhibits distinct molecular packing within amyloid fibrils, as revealed by solid-state NMR spectroscopy. This isoform-specific architecture influences plaque morphology and stability [6] [10].
Table 2: Biophysical Properties of Aβ Isoforms
Parameter | Aβ(1-40) | Aβ(1-41) | Aβ(1-42) |
---|---|---|---|
Relative abundance | 90% | 5-10% | <5% |
Aggregation rate | Low | Intermediate | High |
Primary deposition site | Vascular | Vascular/Parenchymal | Parenchymal |
Critical concentration for nucleation | 25-50 µM | 10-20 µM | 1-5 µM |
Dominant aggregate species | Monomers/trimers | Oligomers/protofibrils | Protofibrils/fibrils |
Aβ(1-41) exerts profound effects on neuronal excitability through multiple interconnected mechanisms:
Presynaptic Effects
At picomolar concentrations, Aβ(1-41) enhances glutamate release probability through presynaptic α7-nicotinic acetylcholine receptor (α7-nAChR) activation, leading to elevated intracellular calcium in synaptic terminals. This creates a positive feedback loop that increases network synchrony. However, at nanomolar concentrations typical of AD brains, Aβ(1-41) switches to presynaptic depression by reducing vesicle release probability [2] [5] [8].
Postsynaptic Effects
Aβ(1-41) oligomers bind to cellular prion protein (PrP^C) complexes at postsynaptic densities, triggering Fyn kinase activation and subsequent NMDA receptor phosphorylation. This leads to receptor internalization and impaired synaptic plasticity. Additionally, Aβ(1-41) disrupts homeostatic synaptic scaling by interfering with synaptic activity-regulated gene expression [5] [8].
Circuit-Level Dysregulation
Aβ(1-41) causes GABAergic interneuron dysfunction, particularly in parvalbumin-positive cells, reducing inhibitory tone and generating cortical hyperexcitability. This manifests as epileptiform activity in AD models and patients, with aberrant gamma oscillations preceding cognitive decline [5] [8].
Table 3: Electrophysiological Effects of Aβ(1-41)
Target | Acute Effect | Chronic Effect | Functional Consequence |
---|---|---|---|
α7-nAChR | Increased Ca²⁺ influx | Receptor desensitization | Enhanced then reduced glutamate release |
NMDA receptors | Initial potentiation | Internalization | Impaired LTP and synaptic plasticity |
GABAergic transmission | Reduced IPSC frequency | Interneuron degeneration | Network hyperexcitability |
Voltage-gated channels | Altered inactivation kinetics | Persistent sodium currents | Neuronal hyperexcitability |
Aβ(1-41) significantly contributes to cerebrovascular pathology through several distinct pathways:
Vascular Deposition Mechanisms
Aβ(1-41) exhibits preferential accumulation in leptomeningeal arteries and cortical arterioles due to its intermediate hydrophobicity and affinity for basement membrane components (laminin, collagen IV). This deposition occurs at the tunica media-adventitia interface, where it disrupts the intramural periarterial drainage (IPAD) pathway [4] [6] [9].
Blood-Brain Barrier Dysfunction
Circulating Aβ(1-41) derived from platelets (the primary peripheral source) binds to receptor for advanced glycation end products (RAGE) at the blood-brain barrier (BBB), promoting its transcytosis into the brain. Conversely, Aβ(1-41) impairs LRP1-mediated clearance from brain to blood, creating a self-reinforcing accumulation cycle. This disrupts tight junction proteins (claudin-5, occludin), increasing BBB permeability [4] [6].
Inflammatory Cerebral Amyloid Angiopathy
Aβ(1-41) triggers perivascular inflammation characterized by CD68+ macrophage and multinucleated giant cell infiltration, particularly in APOE ε4 carriers. This inflammatory response manifests clinically as amyloid-related imaging abnormalities (ARIA) with vasogenic edema during anti-Aβ immunotherapy [4] [9].
Liver-Brain Axis Interactions
The liver clears ~14% of circulating Aβ(1-41) via LRP1-mediated uptake in hepatocytes. Age-related decline in hepatic Aβ-degrading enzymes (cathepsin D, insulin-degrading enzyme) reduces peripheral clearance, contributing to cerebral amyloid burden. This establishes a peripheral sink hypothesis basis for therapeutic interventions [4].
Table 4: Vascular Pathology Spectrum Associated with Aβ(1-41)
Pathological Process | Affected Vessels | Clinical Manifestations | Histopathological Features |
---|---|---|---|
Fibrillar CAA | Leptomeningeal/cortical arteries | Lobar intracerebral hemorrhage | Congo red-positive amyloid deposits |
Dyshoric angiopathy | Capillaries | Microinfarcts | Perivascular amyloid star formation |
Inflammatory CAA | Medium-sized arterioles | Encephalopathy, seizures | Perivascular lymphocytic infiltrates |
ARIA | Venules | Headaches, edema (MRI) | Fibrinoid necrosis with IgG deposition |
Compounds Mentioned
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7